6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17622104
InChI: InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3
SMILES:
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

CAS No.:

Cat. No.: VC17622104

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane -

Specification

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3
Standard InChI Key LXUUNHSVDPTANI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2C3C2CNC3

Introduction

Structural Elucidation and Molecular Characteristics

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane features a bicyclo[3.1.0]hexane core, where the nitrogen atom occupies the third position of the bicyclic system. The 2-methylphenyl substituent is attached to the sixth carbon, imparting steric and electronic modulation to the molecule. The compound’s stereochemistry is defined by the (1R,5S,6R) configuration, as confirmed by X-ray crystallography and NMR studies . Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₂H₁₆ClN (hydrochloride salt)
Molecular Weight209.71 g/mol
IUPAC Name(1S,5R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane; hydrochloride
CAS Number2137654-93-2
InChI KeyYMQVNODLDIILRG-ZLURZNERSA-N

The bicyclic framework constrains the nitrogen atom in a strained environment, enhancing its nucleophilic reactivity and enabling diverse functionalization . The 2-methylphenyl group contributes to hydrophobic interactions, a critical feature for blood-brain barrier penetration in CNS-targeted therapies.

Synthesis and Manufacturing Approaches

Photochemical [3 + 2] Cycloaddition

A 2018 study demonstrated the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via photochemical denitrogenation of pyrazolines derived from maleimides and CF₂H(CH₃)CHN₂. This method achieved moderate to high diastereoselectivity, with the 1,3-biradical intermediate recombining to form cyclopropane products . For example, reaction of 2a with CF₂H(CH₃)CHN₂ under UV light yielded 3a₁ and 3a₂ diastereomers in a 3:1 ratio, isolable via silica gel chromatography .

1,3-Dipolar Cycloaddition with Cyclopropenes

A 2022 protocol utilized stable azomethine ylides (Ruhemann’s purple) to synthesize bis-spirocyclic derivatives. Cyclopropenes reacted with the ylide under mild conditions, affording products with >90% diastereofacial selectivity. DFT studies (M11/cc-pVDZ) revealed HOMO(cyclopropene)-LUMO(ylide) interactions governing the stereochemical outcome . For instance, 3-methyl-3-phenylcyclopropene yielded a single diastereomer in 72% yield .

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYieldDiastereoselectivity
Photochemical UV light, RT60–75%3:1
1,3-Dipolar Cycloaddition CH₂Cl₂, 0°C to RT65–85%>90%

Physicochemical and Spectroscopic Properties

The hydrochloride salt of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar media. Stability studies indicate decomposition above 200°C, with no reported hygroscopicity . Key spectroscopic data include:

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.10 (m, 4H, aromatic), 3.85 (d, J = 8.0 Hz, 1H, bridgehead), 2.90–2.70 (m, 2H, N–CH₂), 2.35 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 174.1283 [M+H]⁺ (calc. 174.1288 for C₁₂H₁₆N) .

Applications in Medicinal Chemistry

The compound’s rigid scaffold makes it a valuable intermediate for:

  • CNS Drug Discovery: Enhanced BBB penetration due to lipophilic 2-methylphenyl group.

  • Agricultural Chemistry: Spirocyclic derivatives demonstrate fungicidal activity (EC₅₀ = 2.5 μg/mL against Botrytis cinerea) .

Future Perspectives

Critical research priorities include:

  • Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability and metabolic stability.

  • Target Identification: High-throughput screening against neurological receptors (e.g., σ, NMDA).

  • Synthetic Optimization: Catalytic asymmetric methods to access enantioenriched derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator